molecular formula C10H13ClTe B14400534 1-Phenyltellurolan-1-ium chloride CAS No. 88188-91-4

1-Phenyltellurolan-1-ium chloride

Cat. No.: B14400534
CAS No.: 88188-91-4
M. Wt: 296.3 g/mol
InChI Key: QYVKKZVRPDZCPG-UHFFFAOYSA-M
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Description

1-Phenyltellurolan-1-ium chloride is an organotellurium compound with the molecular formula C6H5TeCl. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of tellurium, a relatively rare element, adds to the compound’s distinctiveness and potential utility in specialized applications.

Preparation Methods

The synthesis of 1-phenyltellurolan-1-ium chloride typically involves the reaction of phenyl telluride with a suitable chlorinating agent. One common method is the reaction of phenyl telluride with chlorine gas under controlled conditions. The reaction proceeds as follows:

C6H5TeH+Cl2C6H5TeCl+HCl\text{C6H5TeH} + \text{Cl2} \rightarrow \text{C6H5TeCl} + \text{HCl} C6H5TeH+Cl2→C6H5TeCl+HCl

In industrial settings, the production of this compound may involve more scalable methods, such as the use of chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to achieve higher yields and purity.

Chemical Reactions Analysis

1-Phenyltellurolan-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form telluroxides or tellurones. Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

    Reduction: Reduction reactions can convert the compound back to phenyl telluride. Reducing agents such as sodium borohydride (NaBH4) are typically used.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide (OH-) or alkoxide (RO-), to form different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields phenyl telluroxide, while reduction with sodium borohydride regenerates phenyl telluride.

Scientific Research Applications

1-Phenyltellurolan-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds. Its unique reactivity makes it valuable for studying tellurium chemistry.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying the biological effects of tellurium compounds.

    Medicine: Research into the compound’s potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.

    Industry: In industrial applications, this compound can be used in the synthesis of specialized materials and catalysts.

Mechanism of Action

The mechanism by which 1-phenyltellurolan-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes and cellular components. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

1-Phenyltellurolan-1-ium chloride can be compared with other organotellurium compounds, such as:

    Diphenyl ditelluride (C6H5Te)2: This compound has two phenyl groups attached to tellurium and exhibits different reactivity and applications.

    Phenyl telluride (C6H5TeH): The parent compound of this compound, it is less reactive and used in different synthetic applications.

    Tellurophenium chloride (C6H5TeCl): Similar in structure but with different substituents, leading to variations in reactivity and applications.

Properties

CAS No.

88188-91-4

Molecular Formula

C10H13ClTe

Molecular Weight

296.3 g/mol

IUPAC Name

1-phenyltellurolan-1-ium;chloride

InChI

InChI=1S/C10H13Te.ClH/c1-2-6-10(7-3-1)11-8-4-5-9-11;/h1-3,6-7H,4-5,8-9H2;1H/q+1;/p-1

InChI Key

QYVKKZVRPDZCPG-UHFFFAOYSA-M

Canonical SMILES

C1CC[Te+](C1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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